molecular formula C18H20N4O3 B2623863 Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate CAS No. 1022049-29-1

Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate

Cat. No.: B2623863
CAS No.: 1022049-29-1
M. Wt: 340.383
InChI Key: MAUHLACKKRMSHZ-UHFFFAOYSA-N
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Description

Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a piperazine ring, which is further substituted with a pyridine moiety. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate typically involves multi-step organic reactions. One common method includes the acylation of 4-pyridin-2-ylpiperazine with 3-aminobenzoic acid, followed by esterification with methanol. The reaction conditions often require the use of catalysts such as palladium or other transition metals to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The pyridine moiety may enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 4-methyl-3-[(4-(pyridin-3-yl)pyrimidin-2-yl)amino]benzoate
  • N-(4-Methyl-3-[(4-(pyridin-3-yl)pyrimidin-2-yl)amino]phenyl)-4-[(4-(pyridin-3-yl)pyrimidin-2-yl)amino]benzoate

Comparison: Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate is unique due to its specific substitution pattern and the presence of both piperazine and pyridine rings. This combination can result in distinct biological activities and chemical reactivity compared to similar compounds. The presence of the piperazine ring, in particular, may enhance its potential as a pharmaceutical agent .

Properties

IUPAC Name

methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-25-17(23)14-5-4-6-15(13-14)20-18(24)22-11-9-21(10-12-22)16-7-2-3-8-19-16/h2-8,13H,9-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUHLACKKRMSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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